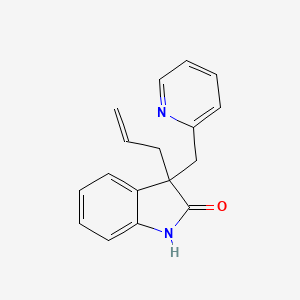
3-Allyl-3-(pyridin-2-ylmethyl)indolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Allyl-3-(pyridin-2-ylmethyl)indolin-2-one is a compound that belongs to the indolin-2-one family, which is known for its diverse biological activities. This compound features an indolin-2-one core with an allyl group and a pyridin-2-ylmethyl group attached to it. Indolin-2-one derivatives have been extensively studied due to their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-3-(pyridin-2-ylmethyl)indolin-2-one typically involves the reaction of indolin-2-one with allyl bromide and pyridin-2-ylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3-Allyl-3-(pyridin-2-ylmethyl)indolin-2-one can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The carbonyl group in the indolin-2-one core can be reduced to form an alcohol.
Substitution: The pyridin-2-ylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for aldehyde formation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Major Products Formed
Oxidation: Epoxides or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Mecanismo De Acción
The mechanism of action of 3-Allyl-3-(pyridin-2-ylmethyl)indolin-2-one involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The compound may also inhibit key signaling pathways like the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation and cancer .
Comparación Con Compuestos Similares
Similar Compounds
3-(3-Hydroxyphenyl)indolin-2-one: Known for its potent anti-inflammatory activity.
3-(Nitromethylene)indolin-2-one: Exhibits significant antimicrobial properties.
3-(Pyridin-2-ylmethyl)indolin-2-one: Similar structure but lacks the allyl group, leading to different biological activities.
Uniqueness
3-Allyl-3-(pyridin-2-ylmethyl)indolin-2-one is unique due to the presence of both allyl and pyridin-2-ylmethyl groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C17H16N2O |
|---|---|
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
3-prop-2-enyl-3-(pyridin-2-ylmethyl)-1H-indol-2-one |
InChI |
InChI=1S/C17H16N2O/c1-2-10-17(12-13-7-5-6-11-18-13)14-8-3-4-9-15(14)19-16(17)20/h2-9,11H,1,10,12H2,(H,19,20) |
Clave InChI |
OUHCUEVEGYZKDF-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1(C2=CC=CC=C2NC1=O)CC3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















